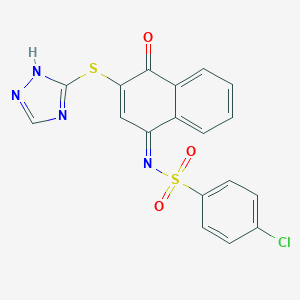
4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been shown to be effective in modulating the activity of phospholipase D (PLD) enzymes. PLD enzymes play a crucial role in many cellular processes, including membrane trafficking, cytoskeletal reorganization, and signal transduction. Therefore, FIPI has been widely studied for its potential use in various scientific research applications.
作用机制
4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide acts as a competitive inhibitor of PLD enzymes by binding to the catalytic site of the enzyme. This prevents the enzyme from cleaving phosphatidylcholine to produce phosphatidic acid, which is a key signaling molecule in many cellular processes.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the activity of various signaling pathways. This compound has also been shown to affect the actin cytoskeleton and cell migration.
实验室实验的优点和局限性
One of the main advantages of using 4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide in lab experiments is its specificity for PLD enzymes. This allows researchers to investigate the role of PLD in various cellular processes without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure that the concentrations used in experiments are not toxic to cells.
未来方向
There are many potential future directions for research involving 4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide. One area of interest is the role of PLD enzymes in cancer progression, and whether this compound could be used as a therapeutic agent to target PLD in cancer cells. Another area of interest is the development of new PLD inhibitors with improved potency and specificity. Additionally, the effects of this compound on other cellular processes, such as autophagy and endocytosis, could be investigated in future studies.
合成方法
4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-iodoaniline with 4-fluoro-2-methylbenzenesulfonyl chloride, followed by the reaction with sodium hydride and dimethylformamide. The resulting product can then be purified using column chromatography.
科学研究应用
4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential use as a tool to investigate the role of PLD enzymes in various cellular processes. It has been shown to inhibit PLD activity in vitro and in vivo, and its effects on various cellular processes have been investigated. This compound has been used to study the role of PLD in vesicle trafficking, cell migration, and cytokinesis, among other processes.
属性
分子式 |
C13H11FINO2S |
|---|---|
分子量 |
391.2 g/mol |
IUPAC 名称 |
4-fluoro-N-(4-iodophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11FINO2S/c1-9-8-10(14)2-7-13(9)19(17,18)16-12-5-3-11(15)4-6-12/h2-8,16H,1H3 |
InChI 键 |
UQNSDOTVLOFGRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)I |
规范 SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)

